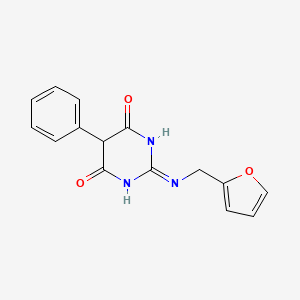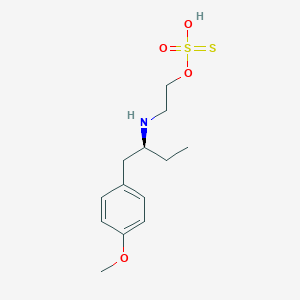
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate is a complex organic compound characterized by its unique molecular structure. It contains a total of 41 bonds, including multiple double bonds, aromatic bonds, and a six-membered ring . The presence of secondary amine, hydroxyl, ether, and sulfuric groups contributes to its diverse chemical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate involves several steps, typically starting with the preparation of the p-Methoxybenzyl propylamine intermediate. This intermediate is then reacted with ethylene oxide under controlled conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing advanced purification techniques such as chromatography and crystallization to obtain the pure product .
Analyse Des Réactions Chimiques
Types of Reactions
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thiols or sulfides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Halides, amines
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating infections and inflammatory diseases.
Mécanisme D'action
The mechanism of action of S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate involves its interaction with specific molecular targets and pathways. The compound’s sulfur-containing groups can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in various biological effects, such as inhibition of microbial growth or reduction of oxidative stress .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiosulfate derivatives and sulfur-containing organic molecules, such as:
- Sodium thiosulfate
- Potassium thiosulfate
- Ethyl thiosulfate
Uniqueness
What sets S-2-((1-(p-Methoxybenzyl)propyl)amino)ethyl hydrogen thiosulfate apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of the p-Methoxybenzyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
38914-79-3 |
|---|---|
Formule moléculaire |
C13H21NO4S2 |
Poids moléculaire |
319.4 g/mol |
Nom IUPAC |
(2S)-N-(2-hydroxysulfonothioyloxyethyl)-1-(4-methoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C13H21NO4S2/c1-3-12(14-8-9-18-20(15,16)19)10-11-4-6-13(17-2)7-5-11/h4-7,12,14H,3,8-10H2,1-2H3,(H,15,16,19)/t12-/m0/s1 |
Clé InChI |
VIPWJDISTQDBED-LBPRGKRZSA-N |
SMILES isomérique |
CC[C@@H](CC1=CC=C(C=C1)OC)NCCOS(=O)(=S)O |
SMILES canonique |
CCC(CC1=CC=C(C=C1)OC)NCCOS(=O)(=S)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
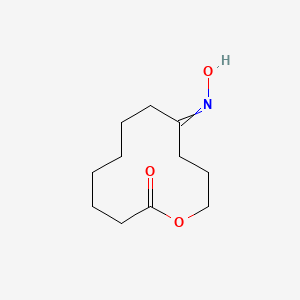

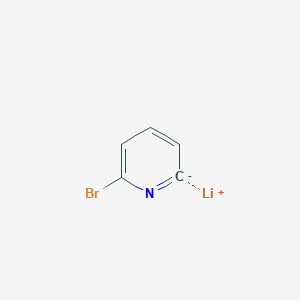
![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
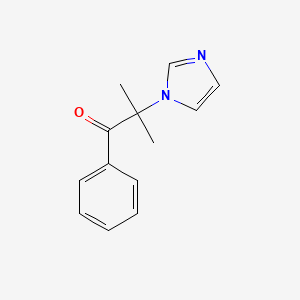
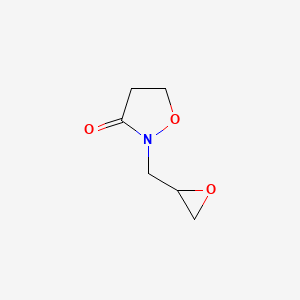
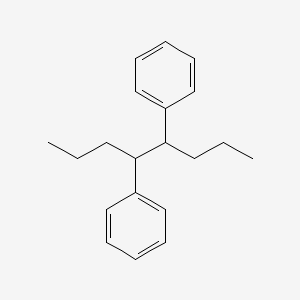
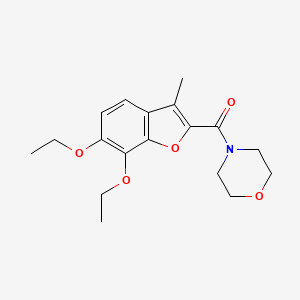
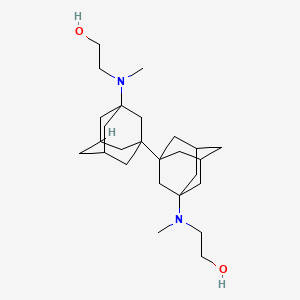
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
